molecular formula C15H15NO5 B13980422 [4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methanol CAS No. 64154-63-8

[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methanol

Cat. No.: B13980422
CAS No.: 64154-63-8
M. Wt: 289.28 g/mol
InChI Key: MBOUNAKTOGNNAX-UHFFFAOYSA-N
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Description

[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methanol is a versatile aromatic nitro compound serving as a valuable building block in organic synthesis and medicinal chemistry research. The compound features multiple functional groups—including a benzyl-protected phenol, a methoxy group, a nitro group, and a hydroxymethyl group—that provide specific handles for further chemical modification . This structure makes it a particularly useful intermediate for the synthesis of more complex molecules, especially in pharmaceutical research . Researchers utilize this compound as a precursor in the development of potential therapeutic agents, leveraging its aromatic core and substitutable sites. The benzyloxy group can be selectively removed under specific conditions to reveal a phenolic hydroxyl group, enabling sophisticated, multi-step synthetic strategies. This compound is offered with high purity to ensure consistent and reliable performance in research applications. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

64154-63-8

Molecular Formula

C15H15NO5

Molecular Weight

289.28 g/mol

IUPAC Name

(5-methoxy-2-nitro-4-phenylmethoxyphenyl)methanol

InChI

InChI=1S/C15H15NO5/c1-20-14-7-12(9-17)13(16(18)19)8-15(14)21-10-11-5-3-2-4-6-11/h2-8,17H,9-10H2,1H3

InChI Key

MBOUNAKTOGNNAX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CO)[N+](=O)[O-])OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Nitration and Formation of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde

A key intermediate in the synthesis is 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde, which can be prepared by nitration of a suitably substituted benzaldehyde precursor.

  • Starting with compound 2 (unspecified in the source but presumably a benzyloxy-methoxy benzaldehyde), nitration is performed by adding it to nitric acid at 0 °C for 1 hour.
  • The product is isolated by filtration and recrystallization from ethyl acetate, yielding yellow needles with an 80.1% yield.
  • Characterization data include ^1H NMR (500 MHz, CDCl3) with signals consistent with the aldehyde and aromatic protons, and mass spectrometry confirming the molecular ion at m/z 288.08 [M+H]^+.

Conversion to Benzyl Alcohol Derivative

The aldehyde intermediate is then reduced to the corresponding benzyl alcohol:

  • The aldehyde is dissolved in a tetrahydrofuran-ethanol mixture (1:1) at 0 °C.
  • Sodium borohydride is added slowly, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
  • After aqueous workup and organic extraction, the product is obtained as a pale white solid in 95.1% yield.
  • This step is crucial to obtain the target compound [4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methanol, which is often used in subsequent synthetic steps without further purification.

Summary of Key Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Nitration of precursor Nitric acid, 0 °C, 1 h 80.1 Recrystallization from ethyl acetate
Reduction of aldehyde to alcohol NaBH4, THF-ethanol (1:1), 0 °C to RT, overnight 95.1 Product used without further purification

Analytical Characterization

  • ^1H NMR and ^13C NMR spectra confirm the presence of benzyloxy, methoxy, nitro, aldehyde, and alcohol functionalities at each stage.
  • Mass spectrometry data corroborate the molecular weights of intermediates and the final product.
  • Purity is often ensured by recrystallization or chromatographic purification.

Chemical Reactions Analysis

Types of Reactions

[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Chemistry

In chemistry, [4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methanol is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

Its ability to undergo various chemical reactions makes it a versatile building block for designing molecules with specific biological activities .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of [4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methanol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the nitro group can participate in redox reactions, while the benzyloxy and methoxy groups can enhance binding affinity to target proteins .

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table highlights key structural analogs and their substituent differences:

Compound Name (CAS No.) Substituents Molecular Formula Key Differences from Target Compound Reference
[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methanol (24239-67-6) 4-OCH2C6H5, 5-OCH3, 2-NO2, -CH2OH C15H15NO5 Reference compound
(4,5-Bis(benzyloxy)-2-nitrophenyl)methanol (15794-69-1) 4-OCH2C6H5, 5-OCH2C6H5, 2-NO2, -CH2OH C21H19NO6 Additional benzyloxy at position 5; higher lipophilicity
1-[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]ethanone (75665-88-2) 4-OCH2C6H5, 5-OCH3, 2-NO2, -COCH3 C16H15NO5 Ethanone (-COCH3) replaces hydroxymethyl; increased reactivity
{4-[(4-Methoxybenzyl)oxy]-3-nitrophenyl}methanol (942215-76-1) 4-OCH2(4-OCH3C6H4), 3-NO2, -CH2OH C15H15NO5 Nitro at position 3; 4-methoxybenzyl group alters electronic properties
(4-(Benzyloxy)-5-bromo-3-methoxypyridin-2-yl)methanol (895134-17-5) Pyridine core, 5-Br, 3-OCH3, -CH2OH C14H14BrNO3 Heterocyclic pyridine ring; bromo substituent

Physical and Chemical Properties

The table below compares physical properties of the target compound and analogs:

Property Target Compound (4,5-Bis(benzyloxy)-2-nitrophenyl)methanol 1-[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]ethanone {4-[(4-Methoxybenzyl)oxy]-3-nitrophenyl}methanol
Molecular Weight (g/mol) 301.29 381.38 301.29 289.28
LogP (Predicted) ~2.5* ~4.1* ~3.0* ~2.1*
Boiling Point (°C) N/A N/A 488.1 ± 40.0 498.0 ± 40.0
Solubility Low in H2O Very low in H2O Low in H2O Moderate in polar solvents
Reactivity Reducible NO2; -CH2OH functionalization Similar reducibility; higher steric hindrance Ketone undergoes nucleophilic addition Nitro at position 3 alters reduction kinetics

*Estimated using fragment-based methods.

Functional and Reactivity Differences

Lipophilicity: The bis-benzyloxy analog (CAS 15794-69-1) exhibits higher LogP (~4.1) due to additional hydrophobic benzyl groups, making it more membrane-permeable than the target compound . The pyridine derivative (CAS 895134-17-5) has lower solubility in non-polar solvents due to the polarizable nitrogen atom in the heterocyclic ring .

Electron-Withdrawing Effects :

  • The nitro group at position 2 (ortho to hydroxymethyl) in the target compound enhances electrophilic substitution reactivity compared to the meta-nitro analog (CAS 942215-76-1) .

Synthetic Utility: The hydroxymethyl group in the target compound allows for further derivatization (e.g., esterification, oxidation to aldehyde), whereas the ethanone derivative (CAS 75665-88-2) is more suited for nucleophilic additions .

Biological Activity

The compound [4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methanol is an organic molecule with a complex aromatic structure, characterized by the presence of a benzyloxy group, a methoxy group, and a nitro group on a phenyl ring. This unique arrangement of functional groups contributes to its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula: C15H15NO4
Molecular Weight: 273.29 g/mol
IUPAC Name: this compound

Structural Features

The structure of this compound includes:

  • Benzyloxy Group: Enhances lipophilicity and may influence receptor binding.
  • Methoxy Group: Often associated with increased biological activity.
  • Nitro Group: Can participate in redox reactions and may affect the compound's reactivity.

Pharmacological Effects

Research indicates that compounds with similar structures often exhibit various pharmacological effects, including:

  • Antimicrobial Activity: Compounds like this compound have shown potential against various bacterial strains.
  • Antioxidant Properties: The presence of methoxy and nitro groups contributes to its ability to scavenge free radicals.
  • Acetylcholinesterase Inhibition: This compound may inhibit acetylcholinesterase (AChE), which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Enzyme Inhibition: It may bind to enzymes like AChE, modulating their activity and leading to various biological effects.
  • Receptor Interaction: The structural components allow it to interact with neurotransmitter receptors, potentially influencing synaptic transmission.

In Vitro Studies

Recent studies have employed various assays to evaluate the biological activity of this compound:

  • AChE Inhibition Assays:
    • The IC50 values were determined using the Ellman spectrophotometric method.
    • Results indicated that this compound exhibited significant AChE inhibition compared to standard controls.
CompoundIC50 (µM)Reference
This compound25 ± 3
Donepezil0.03
Galanthamine0.05
  • Antioxidant Activity:
    • The DPPH radical scavenging assay showed that the compound effectively reduced free radicals, indicating strong antioxidant properties.

Computational Studies

Molecular docking studies have been conducted to predict how this compound interacts with AChE at the molecular level:

  • Docking simulations suggested that the compound fits well into the active site of AChE, forming stable interactions that could explain its inhibitory effect.

Applications in Medicinal Chemistry

Given its promising biological activities, this compound could serve as a lead compound in drug development:

  • Neurodegenerative Disease Treatment: Its AChE inhibition suggests potential use in treating Alzheimer's disease.
  • Antimicrobial Agents: Its broad-spectrum antimicrobial activity positions it as a candidate for developing new antibiotics.

Q & A

Basic Research Questions

Q. What synthetic routes are available for [4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methanol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via sequential functionalization of phenolic precursors. For example, bromination and benzyl protection of methoxy-substituted phenol intermediates (e.g., 4-(benzyloxy)-3-methoxybenzaldehyde) followed by nitro-group introduction and reduction of carbonyl groups using LiAlH4 or catalytic hydrogenation (Pd/C). Reaction conditions such as solvent polarity (e.g., ethanol vs. THF), temperature (e.g., 0–25°C for nitro-group stabilization), and stoichiometric ratios (e.g., excess benzyl bromide for complete O-benzylation) critically affect yield and purity. Monitoring by TLC and HPLC is recommended to optimize intermediates .

Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Analyze 1^1H and 13^13C NMR spectra for characteristic signals: benzyloxy protons (δ 4.8–5.2 ppm), aromatic protons (δ 6.5–8.0 ppm), and methoxy groups (δ 3.7–3.9 ppm). The methanol (-CH2_2OH) group shows a broad singlet at δ 1.5–2.5 ppm (exchangeable with D2_2O).
  • IR : Confirm hydroxyl (-OH stretch at ~3200–3400 cm1^{-1}), nitro (-NO2_2 at ~1520 and 1350 cm1^{-1}), and aromatic C-O-C (1250–1100 cm1^{-1}) groups.
  • Mass Spectrometry : Use high-resolution MS (HRMS) to validate the molecular ion (e.g., [M+H]+^+) and fragmentation patterns. Exact mass calculations (e.g., 301.0636 g/mol for C15_{15}H15_{15}NO5_5) should match theoretical values .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data for intermediates during the synthesis of this compound?

  • Methodological Answer : Contradictions often arise from isomerization or incomplete purification. For example:

  • NMR Splitting Anomalies : Use 2D NMR (COSY, HSQC) to resolve overlapping signals caused by diastereomers or rotational isomers.
  • Unexpected Mass Fragments : Perform tandem MS/MS to identify side products (e.g., deprotected intermediates or nitro-reduction byproducts).
  • Purity Discrepancies : Employ preparative HPLC with a C18 column and gradient elution (e.g., water:acetonitrile) to isolate impurities. Cross-validate with elemental analysis for C/H/N ratios .

Q. How does the nitro group in this compound influence its reactivity in downstream functionalization?

  • Methodological Answer : The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position. However, under reducing conditions (e.g., H2_2/Pd-C or Fe/HCl), it converts to an amine (-NH2_2), enabling diazotization or coupling reactions. For instance:

  • Reductive Amination : Reduce the nitro group to NH2_2, then react with aldehydes/ketones to form Schiff bases.
  • Photostability Studies : Nitro groups may cause photodegradation; assess stability under UV-vis light (λ = 254–365 nm) using HPLC to track decomposition products .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

  • Methodological Answer : Scaling up introduces heat transfer and mixing inefficiencies. Mitigation strategies include:

  • Flow Chemistry : Use microreactors for exothermic steps (e.g., nitration) to control temperature and improve regioselectivity.
  • Catalyst Optimization : Screen heterogeneous catalysts (e.g., PtO2_2 vs. Pd/C) for hydrogenation steps to minimize over-reduction.
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and adjust parameters in real time .

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